MKC-8866 - 1338934-59-0

MKC-8866

Catalog Number: EVT-276257
CAS Number: 1338934-59-0
Molecular Formula: C18H19NO7
Molecular Weight: 361.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MKC-8866 is a small molecule identified as a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) RNase activity. [, , , , , , , , , ] IRE1α is a key sensor of the unfolded protein response (UPR), a cellular stress response pathway activated upon accumulation of misfolded proteins in the endoplasmic reticulum (ER). [, , , , , , , , , ] The UPR initially aims to restore ER homeostasis, but sustained activation can lead to cell death. [, , , , , , , , , ] MKC-8866 has been instrumental in elucidating the role of the IRE1α-XBP1 pathway in various cellular processes and disease models, including cancer, inflammatory diseases, and viral infections.

Nilotinib

    Relevance: Research has explored the synergistic effect of combining nilotinib with MKC-8866 in treating Ph+ ALL. [, ] Both compounds target different pathways crucial for the survival of Ph+ ALL cells. While MKC-8866 inhibits the IRE1α-XBP1 axis of the unfolded protein response, nilotinib inhibits the BCR-ABL1 tyrosine kinase, leading to synergistic cell death when used in combination.

Bortezomib

    Relevance: Studies have shown that bortezomib, by inducing ER stress and activating the unfolded protein response, can synergize with IRE1α inhibitors like MKC-8866 to promote cell death in certain cancers. [] This combination strategy exploits the reliance of cancer cells on the adaptive UPR for survival, overwhelming the cells with proteotoxic stress and triggering apoptosis.

4-Hydroxytamoxifen (4OHT)

    Relevance: In research investigating the role of the IRE1α-XBP1 axis in BCR-ABL1+ ALL, 4OHT was used to induce Cre-mediated deletion of Xbp1 in a preclinical model. [] This genetic deletion of Xbp1, similar to pharmacological inhibition by MKC-8866, sensitized the cells to the effects of tyrosine kinase inhibitors like nilotinib, demonstrating the importance of the IRE1α-XBP1 pathway in the survival of these leukemia cells.

BIRB-796

    Relevance: Research identified p38α MAPK as a crucial mediator of the synergistic cell death induced by the combination of MKC-8866 and nilotinib in Ph+ ALL. [] BIRB-796, by inhibiting p38α MAPK, hindered this synergistic cytotoxic effect, supporting the role of this kinase in the combined action of the two drugs.

Dexamethasone (DEXA)

    Relevance: Studies demonstrated that combined treatment with MKC-8866 and nilotinib enhanced the cytotoxic effect of dexamethasone in BCR-ABL1+ ALL cells. [] This enhanced sensitivity suggests a possible interaction between the IRE1α and glucocorticoid receptor signaling pathways, potentially opening avenues for improving the efficacy of dexamethasone in leukemia treatment.

GSK2656157

    Relevance: In a preclinical model of primary effusion lymphoma (PEL), GSK2656157 was used to investigate the effects of inhibiting the PERK branch of the UPR, in contrast to inhibiting the IRE1α branch with MKC-8866. [] The study highlighted different outcomes associated with targeting these distinct UPR branches, suggesting potential therapeutic implications for modulating specific UPR pathways in different cancers.

Simvastatin

    Relevance: Research has shown that simvastatin can enhance the cytotoxic effects of temozolomide in glioblastoma cells through a mechanism that involves autophagy and the UPR pathways. [] In this context, MKC-8866 was utilized to selectively inhibit the IRE1 RNase activity, demonstrating the involvement of both IRE1 and PERK signaling arms of the UPR in the observed effects.

Temozolomide (TMZ)

    Relevance: Studies have investigated the combined effect of simvastatin and temozolomide in glioblastoma cells, demonstrating an enhanced cytotoxic effect compared to either drug alone. [] MKC-8866 was instrumental in this research, helping to elucidate the role of the IRE1 arm of the UPR in mediating the observed effects on cell death and autophagy.

ssRNA40

    Relevance: Research investigating the potential role of the IRE1-XBP1 pathway in the hyperinflammatory response observed in severe COVID-19 cases utilized ssRNA40 to activate TLR8 in vitro. [] The study demonstrated that ssRNA40, similar to viral RNA, could activate the IRE1-XBP1 axis and induce cytokine production, suggesting a potential target for therapeutic intervention with IRE1 ribonuclease inhibitors like MKC-8866.

Source and Classification

MKC8866 is classified as an IRE1α RNase inhibitor. It was developed as part of efforts to manipulate the unfolded protein response, which is often dysregulated in cancer cells. The compound's efficacy has been evaluated in multiple preclinical models, including those for ovarian and prostate cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of MKC8866 involves several key steps that focus on creating a compound capable of selectively inhibiting IRE1α. While specific synthetic pathways are proprietary, general methodologies include:

  1. Chemical Synthesis: Utilizing organic synthesis techniques to construct the molecular framework of MKC8866.
  2. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized compound, ensuring high purity levels necessary for biological assays.
  3. Characterization: The structure and purity of MKC8866 are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry .
Molecular Structure Analysis

Structure and Data

MKC8866's molecular structure can be illustrated through its chemical formula and structural representation, which reveal functional groups critical for its activity against IRE1α. The compound's specific interactions with the enzyme are facilitated by these functional groups, allowing it to effectively inhibit RNase activity.

  • Molecular Formula: C₁₄H₁₅N₃O₂
  • Molecular Weight: Approximately 255.29 g/mol
  • Structural Features: Includes an aromatic ring system and nitrogen-containing moieties that enhance binding affinity to IRE1α .
Chemical Reactions Analysis

Reactions and Technical Details

MKC8866 primarily functions through its interaction with the IRE1α enzyme, inhibiting its RNase activity. This inhibition prevents the splicing of X-box binding protein 1 (XBP1), a process crucial for the adaptive response of cells under endoplasmic reticulum stress.

  • Inhibition Mechanism: MKC8866 binds to the active site of IRE1α, blocking its ability to cleave XBP1 mRNA.
  • Experimental Validation: Various assays have demonstrated that treatment with MKC8866 results in decreased levels of spliced XBP1 in cancer cell lines, confirming its activity as an IRE1α inhibitor .
Mechanism of Action

Process and Data

The mechanism by which MKC8866 exerts its effects involves several biochemical pathways:

  1. IRE1α Inhibition: By inhibiting IRE1α, MKC8866 disrupts the unfolded protein response, leading to increased cellular stress.
  2. Sensitization to Chemotherapy: In cancer cells, this heightened stress can sensitize them to chemotherapeutic agents, enhancing their efficacy.
  3. Apoptosis Induction: The disruption of normal cellular homeostasis can lead to increased apoptosis in tumor cells, particularly those with mutations in TP53 .

Data from preclinical studies indicate that combining MKC8866 with other therapeutic agents results in synergistic effects on tumor cell viability and apoptosis rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MKC8866 possesses several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Demonstrated ability to cross the blood-brain barrier effectively, making it suitable for central nervous system applications .
Applications

Scientific Uses

MKC8866 has significant potential in various scientific applications:

  • Cancer Therapy: Primarily investigated for use in glioblastoma and ovarian cancer treatment protocols, enhancing the effectiveness of existing therapies when used in combination.
  • Research Tool: Serves as a valuable tool for studying the role of IRE1α in cellular stress responses and cancer biology.
  • Preclinical Studies: Ongoing research aims to establish optimal dosing regimens and combinations with other therapeutic agents for improved clinical outcomes .
Introduction to IRE1α Signaling in Cellular Homeostasis and Disease

The endoplasmic reticulum (ER) is the primary site for protein folding, lipid biosynthesis, and calcium storage. Perturbations in ER function lead to accumulation of misfolded proteins, triggering ER stress and the Unfolded Protein Response (UPR). As the most evolutionarily conserved ER stress sensor, IRE1α (inositol-requiring enzyme 1α) acts as a central regulator of cellular fate decisions during stress. This transmembrane protein features an ER-luminal stress-sensing domain and cytoplasmic kinase/RNase domains, enabling it to orchestrate both adaptive and pro-apoptotic signaling [1] [6]. Dysregulation of IRE1α signaling contributes to multiple pathologies, including neurodegeneration, diabetes, and cancer, making it a compelling therapeutic target. The development of MKC8866—a selective IRE1α RNase inhibitor—represents a promising strategy to modulate this pathway in diseases driven by chronic ER stress [5] [10].

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The UPR is activated when ER protein-folding capacity is overwhelmed by physiological or pathological demands. Three ER-resident sensors—IRE1α, PERK, and ATF6—detect misfolded proteins and initiate complementary signaling cascades to restore homeostasis. Under basal conditions, the chaperone BiP/GRP78 binds these sensors, maintaining them in an inactive state. Accumulation of misfolded proteins sequesters BiP, triggering sensor activation [1] [4].

  • IRE1α Activation Dynamics: BiP dissociation enables IRE1α dimerization, autophosphorylation, and oligomerization. This activates its RNase domain, initiating two key downstream processes:
  • Non-conventional splicing of XBP1 mRNA to generate the transcription factor XBP1s
  • Regulated IRE1-Dependent Decay (RIDD) of ER-localized mRNAs to reduce protein-folding load [1] [6]
  • Cross-Branch Coordination: The UPR branches exhibit dynamic crosstalk. IRE1α-XBP1s signaling sustains PERK expression during chronic stress, while ATF6 enhances XBP1 mRNA transcription, creating a feed-forward loop to amplify adaptive responses [9].

Table 1: Major UPR Sensors and Their Functions

SensorActivation MechanismPrimary Downstream EffectorsBiological Outcomes
IRE1αDimerization → Autophosphorylation → RNase activationXBP1s, RIDD targetsER chaperone upregulation, ERAD activation, mRNA decay
PERKOligomerization → eIF2α phosphorylationATF4, CHOPGlobal translation suppression, oxidative stress response
ATF6Golgi-mediated proteolysisCleaved ATF6 (ATF6f)ER chaperone transcription, XBP1 mRNA induction

Role of IRE1α-XBP1s Pathway in Protein Folding and Stress Adaptation

The IRE1α-XBP1s axis is the most conserved branch of the UPR, coordinating transcriptional programs to expand ER folding capacity and manage proteotoxic stress.

XBP1 Splicing Mechanism

IRE1α’s RNase excises a 26-nucleotide intron from XBP1 mRNA, causing a frame shift that converts the unspliced (XBP1u) transcript into the potent transcription factor XBP1s. This splicing event is catalyzed by the RTCB/archease ligase complex. XBP1s translocates to the nucleus and binds UPRE (UPR element) enhancers, driving expression of:

  • ER chaperones (e.g., BiP, PDIs)
  • ER-associated degradation (ERAD) components
  • Lipid biosynthesis enzymes [1] [6]

RIDD: A Dual-Edged Sword

While XBP1s promotes adaptation, RIDD cleaves mRNAs encoding ER-targeted proteins to reduce folding burden. Substrate selectivity depends on IRE1α oligomerization state:

  • XBP1 splicing: Requires IRE1α oligomers
  • RIDD activity: Mediated by IRE1α dimers/monomers [6] [8]RIDD can degrade pro-survival mRNAs under prolonged stress, contributing to apoptosis. It also modulates inflammation by degrading transcripts encoding cytokines like TNFα [4].

Adaptive vs. Pro-Apoptotic Switching

IRE1α signaling outcomes depend on stress intensity and duration:

  • Transient stress: XBP1s-driven adaptation dominates, promoting cell survival
  • Chronic stress: RIDD and TRAF2-JNK pathways are amplified, inducing apoptosis via caspase activation [1] [6]

Table 2: IRE1α Downstream Signaling Outputs

ProcessKey Molecular EventsFunctional Consequences
XBP1 SplicingIRE1α-mediated XBP1 mRNA cleavage → RTCB ligation → XBP1s translationTranscriptional upregulation of ERAD, chaperones, lipid synthesis
RIDDDegradation of ER-localized mRNAs (e.g., insulin, pro-collagen)Reduced ER protein load, metabolic rewiring
TRAF2-JNKIRE1α-TRAF2 complex → ASK1 activation → JNK phosphorylationPro-inflammatory signaling, apoptosis initiation

Dysregulation of IRE1α in Oncogenesis and Tumor Microenvironment Remodeling

Constitutive IRE1α activation is a hallmark of secretory cancers (e.g., multiple myeloma, triple-negative breast cancer). Tumor cells exploit IRE1α signaling to support proliferation, metastasis, and therapy resistance.

Tumor Cell-Intrinsic Roles

  • Metabolic Reprogramming: XBP1s upregulates lipogenic enzymes (e.g., ACC, FASN), supporting membrane biosynthesis in rapidly dividing cells [6] [8].
  • Apoptosis Evasion: XBP1s enhances BCL-2 expression, counteracting ER stress-induced cell death. In TNBC, IRE1α RNase activity sustains cyclin D1 expression, driving cell cycle progression [7] [8].
  • Chemotherapy Resistance: IRE1α-XBP1s activation induces drug efflux pumps (e.g., MDR1) and enhances DNA repair in response to genotoxic agents [8].

Tumor Microenvironment (TME) Remodeling

IRE1α signaling in cancer cells secretes factors that reshape the TME:

  • Cytokine Production: Constitutive IRE1α RNase activity in TNBC cells drives secretion of IL-6, IL-8, CXCL1, TGF-β2, and GM-CSF, promoting angiogenesis, fibroblast activation, and immune evasion [8].
  • Stemness Maintenance: In TNBC, chemotherapy (e.g., paclitaxel) hyperactivates IRE1α, expanding tumor-initiating cells (TICs) via IL-6/STAT3 signaling [8].

Table 3: Pro-Tumorigenic Factors Modulated by IRE1α in TNBC

FactorFunction in TMEChange with IRE1α Inhibition (MKC8866)
IL-6Immune suppression, TIC self-renewal↓ 85%
IL-8Neutrophil recruitment, angiogenesis↓ 78%
TGF-β2Fibroblast activation, EMT induction↓ 70%
CXCL1Myeloid cell recruitment↓ 75%
GM-CSFMacrophage differentiation↓ 65%

Data derived from TNBC cell lines treated with MKC8866 [8]

Therapeutic Targeting with MKC8866

MKC8866 (chemical structure: C₁₈H₁₉NO₇) is a salicylaldehyde analog that selectively inhibits IRE1α RNase activity (IC₅₀ = 0.29 μM). It binds the RNase catalytic pocket, blocking both XBP1 splicing and RIDD [5] [10]. Key preclinical findings:

  • Monotherapy Effects: Reduces proliferation of TNBC cells by suppressing S-phase entry and downregulating cyclin D1 [8] [10].
  • Chemotherapy Synergy: Combines with paclitaxel to enhance tumor suppression in TNBC xenografts by blocking therapy-induced cytokine production and TIC expansion. This delays post-treatment relapse [8].
  • IRE1α Gene Signature: An 83-gene expression signature predicts IRE1 activity in tumors and correlates with poor prognosis in basal-like breast cancer, identifying patients likely to respond to MKC8866 [8].

Properties

CAS Number

1338934-59-0

Product Name

MKC8866

IUPAC Name

7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde

Molecular Formula

C18H19NO7

Molecular Weight

361.3 g/mol

InChI

InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3

InChI Key

IFDGMRMUJYGWQQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3

Solubility

Soluble in DMSO

Synonyms

MKC-8866; MKC 8866; MKC8866; IRE1-IN-8866; IRE1IN8866; IRE1 IN 8866; IRE1-IN8866; IRE1-IN 8866; IRE1IN-8866; IRE1IN 8866

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3

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